molecular formula C15H12BrClN4S B12141275 3-[(4-Bromophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine

3-[(4-Bromophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12141275
M. Wt: 395.7 g/mol
InChI Key: FJTRWJTYCCWKNK-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine is a compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of bromophenyl and chlorophenyl groups, which contribute to its unique chemical properties. The 1,2,4-triazole ring is a common structural motif in many biologically active compounds, making this compound of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-[(4-Bromophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine typically involves a multi-step process. One common method includes the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzylthiourea. This intermediate is then reacted with 4-chlorobenzaldehyde in the presence of a base to form the desired triazole compound. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol .

Chemical Reactions Analysis

3-[(4-Bromophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:

Scientific Research Applications

3-[(4-Bromophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as those involved in bacterial cell wall synthesis or viral replication. This inhibition disrupts the normal function of these enzymes, leading to the death of the target organism .

Comparison with Similar Compounds

3-[(4-Bromophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine is unique due to its specific substitution pattern on the triazole ring. Similar compounds include:

These similar compounds share some biological activities but differ in their specific applications and mechanisms of action.

Properties

Molecular Formula

C15H12BrClN4S

Molecular Weight

395.7 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-(4-chlorophenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H12BrClN4S/c16-12-5-1-10(2-6-12)9-22-15-20-19-14(21(15)18)11-3-7-13(17)8-4-11/h1-8H,9,18H2

InChI Key

FJTRWJTYCCWKNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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